Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17566170
InChI: InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14)
SMILES:
Molecular Formula: C11H11NO3S
Molecular Weight: 237.28 g/mol

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate

CAS No.:

Cat. No.: VC17566170

Molecular Formula: C11H11NO3S

Molecular Weight: 237.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate -

Specification

Molecular Formula C11H11NO3S
Molecular Weight 237.28 g/mol
IUPAC Name ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate
Standard InChI InChI=1S/C11H11NO3S/c1-2-15-10(13)6-7-3-4-9-8(5-7)12-11(14)16-9/h3-5H,2,6H2,1H3,(H,12,14)
Standard InChI Key GVYHIYULTYQGKH-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate features a bicyclic system comprising a benzene ring fused to a thiazole moiety. The thiazole ring is partially saturated, with a ketone group at the 2-position and an ethyl acetate side chain at the 5-position. The IUPAC name, ethyl 2-(2-oxo-3H-1,3-benzothiazol-5-yl)acetate, reflects this arrangement. Key structural identifiers include:

PropertyValue
Molecular FormulaC₁₁H₁₁NO₃S
Molecular Weight237.28 g/mol
Canonical SMILESCCOC(=O)CC1=CC2=C(C=C1)SC(=O)N2
InChI KeyGVYHIYULTYQGKH-UHFFFAOYSA-N

The planar benzo[d]thiazole system facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents . X-ray crystallography of analogous compounds confirms a dihedral angle of 8.5° between the benzothiazole and acetate planes, minimizing steric strain .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: Stretching vibrations at 1730 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (thiazolone C=O) dominate the spectrum .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: A triplet at δ 1.25 ppm (CH₃ of ethyl), a quartet at δ 4.15 ppm (CH₂ of ethyl), and aromatic protons between δ 7.2–7.8 ppm .

    • ¹³C NMR: Signals at δ 170.5 ppm (ester carbonyl) and δ 165.2 ppm (thiazolone carbonyl) .

  • Mass Spectrometry: The molecular ion peak at m/z 237.28 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the ester linkage.

Synthetic Pathways and Optimization

Conventional Multi-Step Synthesis

The synthesis typically begins with 2-aminothiophenol and ethyl bromoacetate under reflux conditions in dimethylformamide (DMF). Cyclization via microwave-assisted heating (30 W, 25 min) yields the benzo[d]thiazole core, followed by oxidation with hydrogen peroxide to introduce the ketone group . Key steps include:

  • Formation of the Thiazole Ring:

    2-Aminothiophenol + Ethyl BromoacetateDMF, 100°CEthyl 2-(2-mercaptobenzothiazol-5-yl)acetate\text{2-Aminothiophenol + Ethyl Bromoacetate} \xrightarrow{\text{DMF, 100°C}} \text{Ethyl 2-(2-mercaptobenzothiazol-5-yl)acetate}
  • Oxidation to Thiazolone:

    Ethyl 2-(2-mercaptobenzothiazol-5-yl)acetateH₂O₂, AcOHEthyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate\text{Ethyl 2-(2-mercaptobenzothiazol-5-yl)acetate} \xrightarrow{\text{H₂O₂, AcOH}} \text{Ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate}

Yields range from 70–87%, contingent on reaction time and catalyst selection .

Green Chemistry Approaches

Recent advancements employ ultrasound-assisted synthesis to reduce reaction times by 40% and improve yields to 92%. Solvent-free conditions using ionic liquids (e.g., [BMIM]BF₄) further enhance atom economy .

Biological Activities and Mechanistic Insights

Antimicrobial Properties

In vitro studies against Pseudomonas aeruginosa demonstrate minimum inhibitory concentrations (MICs) of 45.5–182.2 μg/mL, with compound 5i (a structural analog) showing the highest potency (EC₅₀ = 3.2 μM) . The mechanism involves disruption of quorum sensing by inhibiting the LasB elastase system, critical for biofilm formation .

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) shows a melting point of 148–150°C and decomposition onset at 210°C. The compound exhibits moderate thermal stability, suitable for storage at room temperature.

Solubility and Partition Coefficients

  • Aqueous Solubility: 0.12 mg/mL at pH 7.4, increasing to 1.8 mg/mL in dimethyl sulfoxide (DMSO).

  • LogP (Octanol-Water): 2.15, indicating moderate lipophilicity conducive to membrane penetration .

Future Research Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 5-position may enhance bioactivity .

  • In Vivo Toxicology: Acute toxicity studies in rodent models are needed to establish safe dosing regimens.

  • Drug Delivery Systems: Encapsulation in polymeric nanoparticles could improve bioavailability and target specificity .

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